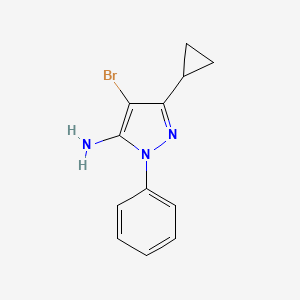

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

描述

Overview of Pyrazole Derivatives in Contemporary Chemical Research

Pyrazole derivatives constitute one of the most extensively studied classes of nitrogen-containing heterocyclic compounds in modern chemical research, representing a privileged nitrogen-heterocycle with immense therapeutic potential and synthetic versatility. The fundamental pyrazole structure, characterized as an organic compound with the formula carbon three hydrogen four nitrogen two, features a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution configuration. This unique structural arrangement imparts distinctive electronic properties and reactivity patterns that have attracted considerable attention from medicinal chemists and synthetic organic researchers worldwide.

Contemporary research demonstrates that pyrazole derivatives possess extraordinary biological diversity, with documented activities spanning antibacterial, anticancer, antifungal, antioxidant, alpha-glucosidase and alpha-amylase inhibitory, anti-inflammatory, antimycobacterial, and antimalarial properties. The remarkable breadth of biological activities exhibited by pyrazole-containing compounds has resulted in their incorporation into numerous pharmaceutical formulations, with notable examples including celecoxib, lonazolac, mepirizole, rimonabant, difenamizole, betazole, fezolamine, tepoxalin, pyrazofurin, and deracoxib among other marketed therapeutic agents.

Recent synthetic methodologies have focused extensively on multicomponent reactions for pyrazole derivative synthesis, emphasizing pot, atom, and step economy principles that enhance synthetic efficiency while minimizing environmental impact. Research publications from 2015 to present have documented over 1,241 studies and 148 comprehensive reviews dedicated to pyrazole derivatives and their biological activities, with 64 publications specifically addressing multicomponent reaction-based synthetic approaches. Statistical analysis reveals that 71% of contemporary research articles focus primarily on pyrazole derivatives demonstrating antibacterial (29%), anticancer (23%), and antifungal (19%) activities, underscoring the significant therapeutic potential of this heterocyclic class.

Significance of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine in Heterocyclic Chemistry

This compound represents a sophisticated example of substituted pyrazole chemistry, incorporating multiple functional groups that collectively enhance its synthetic utility and potential biological activity. The compound possesses Chemical Abstracts Service registry number 1349709-09-6 and demonstrates molecular characteristics that distinguish it from simpler pyrazole derivatives through its complex substitution pattern. The presence of bromine at position 4 provides opportunities for further chemical elaboration through various coupling reactions, while the cyclopropyl substituent at position 3 introduces conformational constraints that may influence biological activity and selectivity profiles.

The amine functionality at position 5 serves as a crucial reactive center for subsequent chemical transformations, enabling the synthesis of more complex heterocyclic systems through condensation reactions, acylation processes, and cyclization methodologies. Research investigations have demonstrated that 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine derivatives function as important reagents in the synthesis of pyrazole chalcones and heterocyclic diamides, which exhibit potential anticancer activities. The strategic positioning of the phenyl ring at nitrogen-1 provides additional stability through aromatic interactions while simultaneously offering opportunities for further structural modifications through electrophilic aromatic substitution reactions.

Synthetic approaches to this compound typically involve multi-step reaction sequences that require careful optimization of reaction conditions to achieve satisfactory yields. The compound's molecular architecture presents both synthetic challenges and opportunities, as the presence of multiple reactive sites necessitates selective protection and deprotection strategies during synthetic elaboration. Contemporary research has identified this compound as a valuable intermediate for accessing more complex pyrazole-containing structures that may exhibit enhanced biological activities or improved physicochemical properties.

Scope and Objectives of the Present Academic Investigation

This comprehensive academic investigation aims to provide a detailed examination of this compound from multiple perspectives, encompassing structural characteristics, synthetic methodologies, chemical reactivity patterns, and potential applications in contemporary organic synthesis. The primary objective involves consolidating current knowledge regarding this specific pyrazole derivative while identifying research gaps that warrant further investigation. Through systematic analysis of available literature and data compilation, this study seeks to establish a comprehensive foundation for future research endeavors involving this important heterocyclic compound.

The investigation encompasses detailed characterization of the compound's physical and chemical properties, including molecular weight determination, structural confirmation through spectroscopic methods, and assessment of stability under various reaction conditions. Particular emphasis is placed on understanding the compound's synthetic accessibility through different reaction pathways, with evaluation of yield optimization strategies and reaction condition modifications that enhance synthetic efficiency. The study also examines the compound's role as a synthetic intermediate for accessing more complex heterocyclic architectures, providing insights into its utility for medicinal chemistry applications.

Table 1: Fundamental Molecular Characteristics of this compound

Table 2: Contemporary Research Distribution in Pyrazole Derivative Studies

| Biological Activity Category | Percentage of Publications | Research Focus Areas |

|---|---|---|

| Antibacterial | 29% | Gram-positive and Gram-negative bacterial strains |

| Anticancer | 23% | Multiple cancer cell lines and tumor models |

| Antifungal | 19% | Various fungal pathogens and agricultural applications |

| Anti-inflammatory | 15% | Cyclooxygenase inhibition and inflammatory mediators |

| Antioxidant | 8% | Free radical scavenging and oxidative stress |

| Miscellaneous Activities | 6% | Alpha-glucosidase, antimycobacterial, antimalarial |

Secondary objectives include assessment of the compound's potential for further chemical elaboration through various synthetic transformations, evaluation of structure-activity relationships that may guide the design of novel derivatives, and identification of promising research directions for future investigations. The study also seeks to establish standardized characterization protocols that facilitate reproducible research outcomes and enable effective comparison of results across different research groups. Through comprehensive data compilation and critical analysis, this investigation aims to advance understanding of this compound and its significance within the broader context of pyrazole chemistry and heterocyclic compound development.

属性

IUPAC Name |

4-bromo-5-cyclopropyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-10-11(8-6-7-8)15-16(12(10)14)9-4-2-1-3-5-9/h1-5,8H,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTMSEASYQHCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2Br)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221839 | |

| Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349709-09-6 | |

| Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349709-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Bromination: The next step involves the bromination of the pyrazole ring. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Amination: The final step involves the introduction of the amino group at the 5-position of the pyrazole ring. This can be done through a nucleophilic substitution reaction using an amine source.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrazole ring.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

科学研究应用

Medicinal Chemistry

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine serves as an important building block in the synthesis of pharmaceutical compounds. It is particularly significant for developing drugs targeting the histamine H3 receptor, which is implicated in various neurological conditions such as cognitive disorders and obesity management .

Case Study: Histamine H3 Receptor Modulation

Research indicates that compounds derived from pyrazole structures can exhibit selective modulation of the H3 receptor, potentially leading to therapeutic effects in treating cognitive impairments and metabolic disorders .

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse derivatives.

Table: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic conditions |

| Reduction | Sodium borohydride | Basic conditions |

| Substitution | Alkyl halides, acyl chlorides | Acidic or basic conditions |

Biological Studies

The compound is also utilized in biological studies to investigate its pharmacological properties. Research has shown that it can interact with specific molecular targets, influencing enzyme activity and receptor modulation .

Mechanism of Action

The mechanism involves binding to histamine receptors or other enzymes, leading to downstream effects that could modify physiological responses. For example, its interaction with the H3 receptor can modulate neurotransmitter release, affecting cognitive functions .

作用机制

The mechanism of action of 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it has been shown to inhibit liver alcohol dehydrogenase, which plays a role in alcohol metabolism .

相似化合物的比较

Structural Analogues with Varying Substituents

A. 4-Bromo-3-phenyl-1H-pyrazol-5-amine

- Key Difference : Replaces cyclopropyl with phenyl at position 3.

B. 3-(3-Bromophenyl)-1H-pyrazol-5-amine

- Key Difference : Bromine is on the phenyl substituent (position 3) instead of the pyrazole core.

- Impact : Alters electronic distribution, with bromine’s electron-withdrawing effect stabilizing the aryl ring. This may reduce reactivity at the pyrazole core compared to 4-bromo derivatives .

C. 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine

- Impact : The strong electron-withdrawing trifluoromethyl group increases acidity of the pyrazole NH and enhances metabolic resistance. However, the absence of cyclopropyl limits steric interactions .

Substituent Effects on Physicochemical Properties

生物活性

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine is a synthetic compound belonging to the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a bromine atom at the 4-position, a cyclopropyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring. The compound's unique structure contributes to its reactivity and interaction with various biological targets.

Mode of Action

Pyrazole derivatives, including this compound, are known to interact with multiple biological targets, influencing various biochemical pathways. Notably, they can modulate the activity of key enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.

Biochemical Pathways

Research indicates that this compound may affect cellular signaling pathways, gene expression, and cellular metabolism. Its involvement in oxidative phosphorylation inhibition and calcium uptake modulation has been documented.

Cellular Effects

Studies have shown that this compound can impact various cell types and processes. For instance:

- Neurotransmission : By modulating acetylcholinesterase activity, it influences neural transmission processes.

- Anticancer Potential : Preliminary studies suggest potential anticancer properties through inhibition of cell proliferation in cancer cell lines .

Comparative Biological Activity

A comparison with similar pyrazole derivatives reveals distinct biological activities:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 4-Bromo-3-methylpyrazole | Methyl group at the 3-position | Antimicrobial activity |

| 4-Bromo-1-(2-fluorophenyl)pyrazole | Fluorophenyl group at the 1-position | Potential anticancer properties |

| 4-Bromo-pyrazolo[3,4-b]quinoline | Quinoline moiety attached to pyrazole | Antiparasitic activity |

| 4-Bromo-thiazolopyrazole | Thiazole ring fused to pyrazole | Antiviral properties |

These comparisons highlight how structural variations can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For example:

- Inhibition Studies : Research demonstrated that compounds similar to this compound exhibit significant inhibitory effects on cyclin-dependent kinases (CDK), which are critical in cell cycle regulation. Specific derivatives showed IC50 values as low as against CDK2 .

- Cell Proliferation Inhibition : In vitro studies indicated that this compound could inhibit proliferation in HeLa cells (cervical cancer) and HCT116 cells (colorectal cancer), suggesting its potential as an anticancer agent .

常见问题

Basic: What are the common synthetic routes for 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, and how can reaction conditions influence yield?

Answer:

The synthesis typically involves cyclization of substituted hydrazides or thiourea precursors under acidic or microwave-mediated conditions . For example, microwave-assisted reactions between pyrazole-amine derivatives and aldehydes/ketones can achieve higher yields (e.g., 80–90%) compared to conventional heating due to rapid and uniform energy transfer . Key steps include:

- Cyclopropane introduction : Cyclopropyl groups are often introduced via nucleophilic substitution or cross-coupling reactions using cyclopropane-containing reagents .

- Bromination : Electrophilic aromatic bromination at the pyrazole C4 position requires careful control of temperature (0–5°C) to avoid over-bromination .

Data Note : In a study, microwave-mediated reactions produced a 92% yield of a related pyrazole-amine derivative, whereas conventional heating yielded 68% under identical stoichiometry .

Basic: How is the structural characterization of this compound validated, and what analytical techniques are essential?

Answer:

- X-ray crystallography : Used to confirm the pyrazole core geometry and substituent positions. For example, C–Br bond lengths typically range from 1.88–1.92 Å in similar brominated pyrazoles .

- Spectroscopy :

- NMR : NMR shows characteristic peaks for the cyclopropyl group (δ 0.8–1.2 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- IR : N–H stretching vibrations appear at 3250–3350 cm, and C–Br stretches at 550–600 cm .

Basic: What pharmacological activities have been reported for pyrazole-amine derivatives, and what assays are used?

Answer:

Pyrazole-amines exhibit antitubercular (MIC: 0.5–2 µg/mL) and antimicrobial activity (e.g., against S. aureus and E. coli) . Assays include:

- Microplate Alamar Blue (MAB) : For antitubercular screening.

- Agar diffusion : To measure zone-of-inhibition against bacterial/fungal strains.

Contradiction : Some derivatives show high in vitro activity but poor bioavailability due to low solubility, necessitating structural optimization .

Advanced: How can X-ray crystallography resolve ambiguities in pyrazole-amine structure determination, and what software is preferred?

Answer:

Ambiguities in substituent orientation (e.g., bromine vs. cyclopropyl positioning) are resolved via:

- SHELX refinement : SHELXL refines atomic displacement parameters (ADPs) and hydrogen-bonding networks. For example, intermolecular N–H···π interactions stabilize crystal packing .

- Hydrogen bond analysis : C–H···π(arene) interactions (2.8–3.2 Å) often form centrosymmetric dimers, critical for confirming molecular conformation .

Advanced: How should researchers address contradictions between computational and experimental spectral data?

Answer:

- Case Study : A simulated NMR spectrum predicted a singlet for the cyclopropyl group, but splitting (δ 1.0–1.2 ppm) was observed experimentally due to restricted rotation .

- Mitigation : Use hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects (e.g., DMSO) to improve agreement between computed and observed spectra .

Advanced: What strategies optimize reaction conditions for pyrazole-amine derivatives in multi-step syntheses?

Answer:

- Microwave vs. conventional heating : Microwave synthesis reduces reaction time (e.g., from 12 h to 30 min) and improves purity by minimizing side reactions like oxidation .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, but recrystallization (ethanol/water) is preferred for brominated derivatives to avoid halogen loss .

Advanced: How do researchers validate the purity of intermediates in multi-step syntheses?

Answer:

- HPLC-MS : Monitors reaction progress with a C18 column (acetonitrile/water gradient). For example, a retention time of 8.2 min confirms the target compound .

- Melting point analysis : Sharp melting points (e.g., 192–193°C) indicate high crystallinity and purity .

Advanced: What intermolecular interactions dominate the solid-state packing of this compound?

Answer:

- Hydrogen bonds : N–H···N (2.9–3.1 Å) and C–H···Br (3.3 Å) interactions form layered structures .

- π-π stacking : Phenyl rings stack at 3.5–4.0 Å distances, influencing solubility and stability .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

Answer:

- Bromine substitution : Enhances lipophilicity (logP increase by 0.5–1.0) but may reduce solubility.

- Cyclopropyl group : Increases metabolic stability by resisting oxidative degradation in hepatic microsomes .

Advanced: What are the pitfalls in scaling up pyrazole-amine synthesis, and how can they be mitigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。